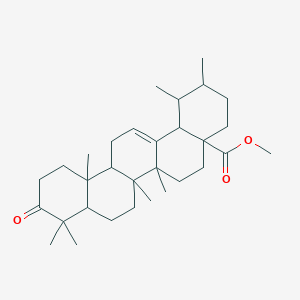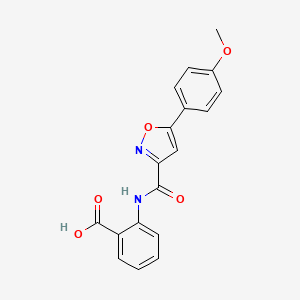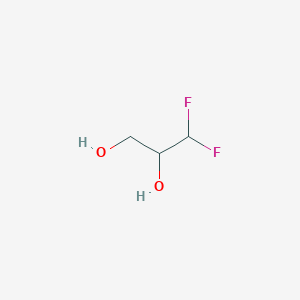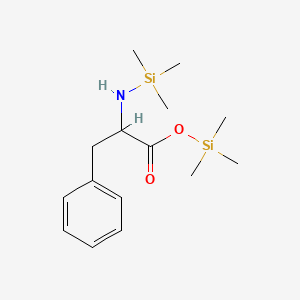
5'-Azido-5'-deoxy-2'-O-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine is a synthetic nucleoside analog. It is characterized by the presence of an azido group at the 5’ position, a methyl group at the 5 position, and a methoxy group at the 2’ position of the uridine molecule. This compound is notable for its applications in click chemistry and its potential antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine typically involves multiple steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Methylation: The 2’ hydroxyl group of uridine is methylated using methyl iodide in the presence of a base such as sodium hydride.
Azidation: The 5’ hydroxyl group is converted to an azido group using a reagent like sodium azide in a suitable solvent such as dimethylformamide (DMF).
Methylation at 5 Position: The methyl group is introduced at the 5 position through a palladium-catalyzed cross-coupling reaction with a methylating agent.
Industrial Production Methods
Industrial production of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: It is a key reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products
Triazoles: The primary products of cycloaddition reactions are triazole derivatives, which are valuable in various chemical and biological applications.
Scientific Research Applications
5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine has diverse applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in labeling and tracking biomolecules due to its ability to form stable triazole linkages.
Medicine: Investigated for its potential antitumor activity, particularly in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.
Industry: Utilized in the development of novel materials and pharmaceuticals through its versatile reactivity.
Mechanism of Action
The mechanism of action of 5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by interfering with cellular signaling pathways.
Click Chemistry Reactions: The azido group reacts with alkyne-containing molecules to form stable triazole linkages, facilitating the labeling and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Azido-5-deoxyuridine: Lacks the 2’-O-methyl and 5-methyl groups, making it less sterically hindered.
2’-O-Methyluridine: Does not contain the azido group, limiting its reactivity in click chemistry.
5-Methyluridine: Lacks both the azido and 2’-O-methyl groups, reducing its versatility in chemical reactions.
Uniqueness
5’-Azido-5’-deoxy-2’-O-methyl-5-methyluridine is unique due to its combination of functional groups, which confer both high reactivity in click chemistry and potential biological activity. This makes it a valuable tool in both chemical synthesis and biomedical research.
Properties
IUPAC Name |
1-[5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-5-4-16(11(19)14-9(5)18)10-8(20-2)7(17)6(21-10)3-13-15-12/h4,6-8,10,17H,3H2,1-2H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILNRKXSQPBELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN=[N+]=[N-])O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)

amine](/img/structure/B12097641.png)

![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)





![methyl 4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate](/img/structure/B12097709.png)



